Cas no 2548989-65-5 (6-(difluoromethyl)-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine)

6-(Difluoromethyl)-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative with potential applications in agrochemical and pharmaceutical research. Its structure features a difluoromethyl group, which enhances metabolic stability and bioavailability, while the 4-methoxyphenyl moiety contributes to selective binding interactions. The compound's pyrimidine core offers versatility for further functionalization, making it a valuable intermediate in synthetic chemistry. Its physicochemical properties, including moderate lipophilicity and stability under standard conditions, suggest utility in the development of bioactive molecules. This compound may be of interest for studies targeting enzyme inhibition or receptor modulation due to its balanced electronic and steric characteristics.
6-(difluoromethyl)-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine structure
2548989-65-5 structure
Product Name:6-(difluoromethyl)-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine
CAS No:2548989-65-5
MF:C13H13F2N3O
MW:265.258629560471
CID:5311074
PubChem ID:154882745
Update Time:2025-05-23

6-(difluoromethyl)-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 6-(Difluoromethyl)-N-(4-methoxyphenyl)-2-methyl-4-pyrimidinamine
    • 6-(difluoromethyl)-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine
    • AKOS040730498
    • 2548989-65-5
    • F6789-6282
    • Inchi: 1S/C13H13F2N3O/c1-8-16-11(13(14)15)7-12(17-8)18-9-3-5-10(19-2)6-4-9/h3-7,13H,1-2H3,(H,16,17,18)
    • InChI Key: DRTGMSPFWAPQSU-UHFFFAOYSA-N
    • SMILES: FC(C1=CC(=NC(C)=N1)NC1C=CC(=CC=1)OC)F

Computed Properties

  • Exact Mass: 265.10266837g/mol
  • Monoisotopic Mass: 265.10266837g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 273
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 47Ų

Experimental Properties

  • Density: 1.262±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 378.5±42.0 °C(Predicted)
  • pka: 4.80±0.10(Predicted)

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Additional information on 6-(difluoromethyl)-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine

Comprehensive Overview of 6-(difluoromethyl)-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine (CAS No. 2548989-65-5)

The compound 6-(difluoromethyl)-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine (CAS No. 2548989-65-5) is a specialized pyrimidine derivative that has garnered significant attention in pharmaceutical and agrochemical research. With its unique molecular structure featuring a difluoromethyl group and a 4-methoxyphenyl moiety, this compound exhibits promising biological activity. Researchers are increasingly exploring its potential applications in drug discovery, particularly in targeting enzymes and receptors involved in inflammatory and metabolic disorders.

In recent years, the demand for fluorinated compounds like 6-(difluoromethyl)-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine has surged due to their enhanced stability and bioavailability. Fluorination is a key strategy in modern medicinal chemistry, as it often improves the pharmacokinetic properties of drug candidates. This compound’s pyrimidine core is particularly noteworthy, as pyrimidines are fundamental building blocks in nucleic acids and play critical roles in cellular processes. Its structural features make it a valuable scaffold for designing novel therapeutics.

The synthesis and characterization of CAS No. 2548989-65-5 have been detailed in several peer-reviewed studies, highlighting its reproducibility and scalability. Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) have been employed to ensure its purity and structural integrity. These methodologies are essential for researchers aiming to incorporate this compound into high-throughput screening campaigns or structure-activity relationship (SAR) studies.

One of the most intriguing aspects of 6-(difluoromethyl)-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine is its potential role in addressing drug resistance, a pressing issue in modern healthcare. With the rise of antibiotic-resistant bacteria and chemotherapy-resistant cancer cells, scientists are actively seeking new molecular entities that can bypass existing resistance mechanisms. Preliminary data suggest that this compound may interact with unconventional biological targets, offering a fresh avenue for therapeutic intervention.

Beyond pharmaceuticals, CAS No. 2548989-65-5 has also piqued interest in the agrochemical sector. Fluorinated pyrimidines are known to exhibit herbicidal and fungicidal properties, making them valuable for crop protection. The difluoromethyl group, in particular, can enhance the compound’s ability to disrupt essential metabolic pathways in pests, thereby improving its efficacy as a sustainable agrochemical. This aligns with the growing global emphasis on environmentally friendly pest control solutions.

From a commercial perspective, the availability of 6-(difluoromethyl)-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine is critical for academic and industrial researchers. Suppliers offering high-purity batches of this compound are catering to a niche but expanding market. Quality control measures, such as rigorous analytical testing and adherence to Good Manufacturing Practices (GMP), are paramount to ensure consistency across batches. Researchers are advised to verify the purity and sourcing of this compound to avoid experimental variability.

In the context of AI-driven drug discovery, compounds like CAS No. 2548989-65-5 are increasingly being analyzed using machine learning algorithms. These tools can predict binding affinities, toxicity profiles, and synthetic pathways, accelerating the identification of promising candidates. The integration of computational and experimental approaches is revolutionizing the field, and this compound’s well-defined structure makes it an ideal candidate for such studies.

Environmental and safety considerations are also paramount when working with 6-(difluoromethyl)-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine. While it is not classified as a hazardous material, proper handling protocols should be followed to minimize exposure. Material Safety Data Sheets (MSDS) provide essential guidelines for storage, disposal, and personal protective equipment (PPE). Researchers should stay updated on regulatory requirements to ensure compliance with local and international standards.

The future of CAS No. 2548989-65-5 looks promising, with ongoing investigations into its mechanistic pathways and potential applications. Collaborative efforts between academia and industry are likely to uncover new uses for this versatile compound. As the scientific community continues to explore its properties, 6-(difluoromethyl)-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine may soon emerge as a cornerstone in the development of next-generation therapeutics and agrochemicals.

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